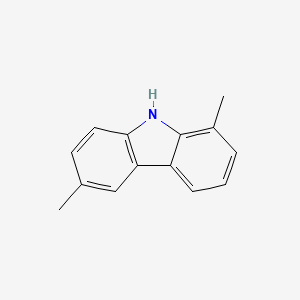

1,6-Dimethyl-9H-carbazole

Description

Structure

3D Structure

Properties

CAS No. |

78787-77-6 |

|---|---|

Molecular Formula |

C14H13N |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

1,6-dimethyl-9H-carbazole |

InChI |

InChI=1S/C14H13N/c1-9-6-7-13-12(8-9)11-5-3-4-10(2)14(11)15-13/h3-8,15H,1-2H3 |

InChI Key |

GNTSUFPIIGSDRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C(C=CC=C23)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,6-Dimethyl-9H-carbazole: Chemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,6-Dimethyl-9H-carbazole, a significant heterocyclic aromatic compound. Standard chemical nomenclature typically refers to this compound as 3,6-Dimethyl-9H-carbazole . This document will use the standard nomenclature and its corresponding CAS number. The guide details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications in materials science and as a scaffold for biologically active molecules.

Chemical Properties and Identification

3,6-Dimethyl-9H-carbazole is a solid aromatic amine with a tricyclic structure. The addition of methyl groups at the 3 and 6 positions enhances the electron-donating properties of the carbazole core, influencing its electronic and photophysical characteristics.[1]

| Property | Value |

| Chemical Name | 3,6-Dimethyl-9H-carbazole |

| CAS Number | 5599-50-8[2][3][4][5] |

| Molecular Formula | C₁₄H₁₃N[2][3] |

| Molecular Weight | 195.26 g/mol [3] |

| Melting Point | 215-217 °C[2] |

| Boiling Point | 383 °C at 760 mmHg[2] |

| Density | 1.158 g/cm³[2] |

| Appearance | Solid[3] |

| UV Absorption | λmax 346 nm (in Ethanol)[6] |

| InChI Key | HNACKJNPFWWEKI-UHFFFAOYSA-N[3] |

| SMILES | CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)C[3] |

Spectroscopic Data:

-

¹H NMR: Spectral data for carbazole derivatives show characteristic peaks for aromatic protons and the amine proton. For 3,6-disubstituted carbazoles, the proton NMR spectrum in CDCl₃ typically shows signals for the aromatic protons in the range of 7.2 to 8.4 ppm and a broad singlet for the N-H proton around 8.1 ppm.[7]

-

¹³C NMR: The ¹³C NMR spectrum of 3,6-diiodo-9H-carbazole, a related precursor, shows aromatic carbon signals between 112 and 139 ppm.[7]

-

IR Spectroscopy: The IR spectrum of carbazole derivatives displays a characteristic N-H stretching vibration. For instance, in 3,6-di-tert-pentyl-9H-carbazole, this appears at 3417 cm⁻¹.[8]

Synthesis of 3,6-Dimethyl-9H-carbazole

Several synthetic routes have been established for the preparation of 3,6-Dimethyl-9H-carbazole. Modern methods like the Suzuki coupling reaction offer a versatile and high-yielding approach.[1] Below is a representative experimental protocol based on a Suzuki coupling reaction.

Experimental Protocol: Synthesis via Suzuki Coupling

This method involves a palladium-catalyzed cross-coupling reaction between a di-halogenated carbazole precursor and a methylating agent, such as methylboronic acid.

Materials:

-

3,6-Dibromo-9H-carbazole

-

Methylboronic acid

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Solvent (e.g., Toluene and water)

-

Nitrogen gas supply

-

Standard reflux apparatus and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., Ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,6-dibromo-9H-carbazole and methylboronic acid in toluene under a nitrogen atmosphere.

-

Addition of Base and Catalyst: Add an aqueous solution of potassium carbonate to the reaction mixture. Subsequently, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer using a separatory funnel. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain pure 3,6-Dimethyl-9H-carbazole.

Below is a diagram illustrating the general workflow for the synthesis of 3,6-disubstituted carbazoles via a Suzuki coupling reaction.

Caption: Synthesis workflow for 3,6-Dimethyl-9H-carbazole.

Applications and Biological Relevance

Carbazole and its derivatives are of significant interest due to their wide range of biological activities and applications in materials science.

Biological Activities of the Carbazole Core:

The carbazole nucleus is a key pharmacophore, and its derivatives have been reported to exhibit numerous biological properties, including:

-

Anti-inflammatory activity: Certain novel carbazole derivatives have shown potent anti-inflammatory effects in studies using carrageenan-induced inflammation models in rats.

-

Antimicrobial and Antifungal activity: Various N-substituted carbazoles have been synthesized and screened for their antimicrobial and antifungal properties.[9] The substitution pattern on the carbazole ring, particularly at the C-3 and C-6 positions, has been shown to influence antibacterial activity.[10]

-

Anticancer activity: The carbazole skeleton is present in several natural and synthetic compounds with antitumor properties.[11] These compounds can act as DNA intercalating agents and inhibitors of crucial enzymes like topoisomerases.[11]

-

Neuroprotective effects: Some N-substituted carbazole derivatives have demonstrated considerable neuroprotective abilities.[9]

Applications in Materials Science:

3,6-Dimethyl-9H-carbazole is a crucial building block in the field of organic electronics due to its excellent electron-donating and hole-transporting properties.[12] These characteristics are vital for enhancing the performance and stability of:

-

Organic Light-Emitting Diodes (OLEDs): Its use in host materials can lead to improved device efficiency.

-

Perovskite Solar Cells: It serves as a key component in hole-transporting materials, which are essential for efficient charge extraction in these next-generation solar cells.[12]

The strategic placement of methyl groups enhances the electron density of the carbazole core, which improves charge-carrier mobility.[12] The compound's inherent fluorescent properties also make it a candidate for the development of fluorescent probes for sensing and imaging applications.[12]

Conclusion

3,6-Dimethyl-9H-carbazole is a versatile compound with significant potential in both medicinal chemistry and materials science. Its well-defined chemical properties and established synthetic routes make it an accessible building block for further research and development. The continued exploration of its derivatives is expected to lead to new advancements in drug discovery and organic electronics.

References

- 1. 3,6-Dimethyl-9H-carbazole | 5599-50-8 | Benchchem [benchchem.com]

- 2. 3,6-Dimethyl-9H-carbazole|lookchem [lookchem.com]

- 3. 3,6-Dimethyl-9H-carbazole | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5599-50-8|3,6-Dimethyl-9H-carbazole|BLD Pharm [bldpharm.com]

- 5. 3,6-Dimethyl-9H-carbazole | 5599-50-8 [chemicalbook.com]

- 6. 3,6-Dimethyl-9H-carbazole CAS#: 5599-50-8 [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemcom.com [echemcom.com]

- 11. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of the Dimethyl-9H-carbazole Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds that have garnered substantial interest across various scientific disciplines, including materials science, medicinal chemistry, and drug development. The carbazole core, with its rigid and planar structure, possesses intrinsic photophysical and electrochemical activity. The introduction of substituents, such as methyl groups, onto the carbazole framework allows for the fine-tuning of these properties, making dimethyl-9H-carbazoles versatile building blocks in the design of functional molecules.

In the realm of organic electronics, carbazole derivatives are valued for their excellent hole-transporting capabilities, high photochemical stability, and charge carrier mobility.[1] Specifically, the strategic placement of electron-donating methyl groups on the carbazole core enhances electron density, which can lead to improved charge-carrier mobility, a critical factor for the performance of Organic Light-Emitting Diodes (OLEDs) and solar cells.[2]

This guide provides a detailed overview of the photophysical and electrochemical characteristics of the dimethyl-9H-carbazole core, with a focus on data available for the parent 9H-carbazole and the 3,6-dimethyl substituted analogue. It also outlines the general experimental protocols for the characterization of these compounds.

Synthesis of Dimethyl-9H-carbazoles

The synthesis of dimethyl-9H-carbazole derivatives can be achieved through various established synthetic methodologies. Common strategies involve the construction of the carbazole ring system or the modification of a pre-existing carbazole core.

One prevalent method for creating aryl-substituted carbazoles is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction typically involves the coupling of a bromo-substituted carbazole with a boronic acid derivative. For the synthesis of 1,6-dimethyl-9H-carbazole, a potential route could involve the coupling of a suitably protected bromo-iodo-benzene derivative with a methyl-substituted boronic acid, followed by an intramolecular cyclization.

Another widely used method is the Ullmann condensation, which is effective for the N-arylation of carbazoles.[4] Furthermore, classical reactions such as the Borsche-Drechsel cyclization and the Graebe-Ullmann reaction are foundational methods for carbazole synthesis.[5] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Photophysical Properties

The photophysical properties of carbazole derivatives are characterized by their absorption and emission of light. These properties are highly sensitive to the substitution pattern on the carbazole ring.

Absorption and Emission Data

The absorption spectra of carbazole and its derivatives typically exhibit strong π-π* transitions in the ultraviolet (UV) region. The introduction of methyl groups, which are weak electron-donating groups, is expected to cause a slight red-shift (bathochromic shift) in the absorption and emission maxima compared to the parent carbazole. While specific data for this compound is unavailable, the following table summarizes the known photophysical data for 9H-carbazole to provide a baseline.

| Compound | Solvent | Absorption Maxima (λ_abs) [nm] | Emission Maxima (λ_em) [nm] |

| 9H-Carbazole | Ethanol | 292, 322[6] | 359.5[6] |

Note: Data for this compound is not available in the cited literature. The data for the parent 9H-carbazole is provided for reference.

Electrochemical Properties

The electrochemical behavior of carbazole derivatives is a key aspect of their utility in electronic applications. Cyclic voltammetry is the primary technique used to investigate their redox properties, particularly their oxidation potentials.

Redox Potentials

Carbazoles are known to undergo reversible or quasi-reversible oxidation processes. The nitrogen atom in the carbazole ring is electron-rich and can be oxidized to form a stable radical cation. The substitution of electron-donating groups like methyl groups generally lowers the oxidation potential, making the compound easier to oxidize.

While specific electrochemical data for this compound is not available, the following table presents data for related carbazole derivatives to illustrate the expected trends. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are crucial for understanding charge injection and transport in electronic devices, can be estimated from the oxidation and reduction potentials.

| Compound | Onset Oxidation Potential (V) | HOMO (eV) | LUMO (eV) |

| 9-(4-Bromophenyl)-9H-carbazole | 1.191 | -5.71 | -2.52 |

| 9-(3,5-Dibromophenyl)-9H-carbazole | 1.310 | -5.81 | -2.22 |

| Carbazole Derivative IIIa | 1.333 | -5.75 | -2.19 |

Note: Data for this compound is not available in the cited literature. The data for various substituted carbazoles is provided for comparative purposes.[7] The HOMO and LUMO levels are often calculated from the onset of the oxidation and the optical band gap, respectively.

Experimental Protocols

The characterization of the photophysical and electrochemical properties of dimethyl-9H-carbazoles involves standard analytical techniques.

Photophysical Characterization

UV-Vis Absorption Spectroscopy:

-

Prepare a dilute solution of the carbazole derivative in a suitable spectroscopic grade solvent (e.g., ethanol, dichloromethane, or acetonitrile).

-

Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum, typically from 200 to 800 nm.

-

The solvent used for the sample is also used as the reference.

-

Identify the wavelength of maximum absorption (λ_max).

Fluorescence Spectroscopy:

-

Prepare a dilute solution of the compound in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects.

-

Use a spectrofluorometer to measure the emission spectrum.

-

Excite the sample at a wavelength where it absorbs strongly, determined from the UV-Vis spectrum.

-

Record the emission spectrum over a suitable wavelength range, typically starting from the excitation wavelength.

-

The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate).

Electrochemical Characterization

Cyclic Voltammetry (CV):

-

Prepare a solution of the carbazole derivative in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for a sufficient period.

-

Record the cyclic voltammogram by scanning the potential between a set range at a specific scan rate (e.g., 100 mV/s).

-

The oxidation and reduction potentials can be determined from the resulting voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the properties and characterization of dimethyl-9H-carbazoles.

Caption: Structure-Property Relationships in Dimethyl-9H-Carbazoles.

Caption: General Experimental Workflow for Characterization.

Conclusion

The dimethyl-9H-carbazole core represents a valuable scaffold in the development of new materials and potential therapeutic agents. The strategic placement of methyl groups on the carbazole framework provides a means to systematically tune the photophysical and electrochemical properties. While specific experimental data for this compound remains elusive in the current literature, the analysis of the parent compound and its 3,6-dimethyl isomer provides a solid foundation for understanding the expected behavior of this class of compounds. Further experimental investigation into the 1,6-disubstituted isomer is warranted to fully elucidate its properties and potential applications. This guide serves as a comprehensive resource for researchers, providing the necessary background and experimental framework to explore the rich chemistry of dimethyl-9H-carbazoles.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. 3,6-Dimethyl-9H-carbazole | 5599-50-8 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

Navigating the Physicochemical Landscape of 1,6-Dimethyl-9H-carbazole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of 1,6-Dimethyl-9H-carbazole in organic solvents. As a member of the carbazole family, a class of compounds with significant interest in medicinal chemistry and materials science, understanding its physicochemical properties is paramount for its application and development.[1]

Disclaimer: Direct quantitative solubility and stability data for this compound is limited in publicly available literature. Therefore, this guide presents data for the parent compound, 9H-carbazole, and other closely related dimethyl-carbazole isomers to provide a foundational understanding and predictive context.

Core Concepts: Solubility and Stability of Carbazole Derivatives

The solubility of carbazole and its derivatives is largely dictated by the interplay of the planar, aromatic, and relatively non-polar carbazole nucleus with the polarity of the solvent.[2] Generally, carbazoles exhibit low solubility in water and higher solubility in organic solvents.[2] The introduction of alkyl groups, such as the two methyl groups in this compound, is expected to increase its lipophilicity and further enhance its solubility in non-polar organic solvents. The stability of the carbazole ring system is generally high due to its aromaticity, making it resistant to degradation under many conditions.[3][4]

Quantitative Data Summary

The following tables summarize the available solubility and physical property data for 9H-carbazole and the related isomer, 3,6-Dimethyl-9H-carbazole. This information serves as a valuable reference point for estimating the behavior of this compound.

Table 1: Solubility of 9H-Carbazole in Various Solvents

| Solvent | Temperature (°C) | Solubility (mol fraction, x10³) |

| N,N-Dimethylformamide (DMF) | 25 | 91.25 (extraction efficiency %) |

| DMF with 5% Urea | 25 | Data not available |

| DMF with 10% Urea | 25 | Data not available |

| DMF with 15% Urea | 25 | Data not available |

Note: The solubility in DMF is presented as extraction efficiency, which indicates high solubility. The addition of urea to DMF was found to decrease the solubility of carbazole.[5]

Table 2: Physical and Chemical Properties of Carbazole and its Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 9H-Carbazole | 86-74-8 | C₁₂H₉N | 167.21 | 246 | 355 |

| 3,6-Dimethyl-9H-carbazole | 5599-50-8 | C₁₄H₁₃N | 195.26 | Not Available | Not Available |

| 2,6-Dimethyl-9H-carbazole | 78787-80-1 | C₁₄H₁₃N | 195.26 | Not Available | Not Available |

| 9-Ethyl-3,6-dimethyl-9H-carbazole | Not Available | C₁₆H₁₇N | 223.32 | 66-67 | Not Available |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not explicitly available. However, standard methodologies employed for other carbazole derivatives and small organic molecules can be readily adapted.

Solubility Determination: Shake-Flask Method

A widely accepted method for determining equilibrium solubility is the shake-flask method.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath or shaker for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A carefully measured aliquot of the clear supernatant is withdrawn and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Stability Assessment: HPLC-Based Degradation Study

The chemical stability of this compound in a given solvent can be assessed by monitoring its concentration over time under specific storage conditions.

Methodology:

-

Sample Preparation: A solution of this compound of a known concentration is prepared in the organic solvent of interest.

-

Storage Conditions: The solution is stored under controlled conditions of temperature and light (e.g., ambient temperature, elevated temperature, protected from light, exposed to light).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), an aliquot of the solution is withdrawn.

-

HPLC Analysis: The concentration of this compound in each aliquot is determined by a stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.

-

Data Analysis: The percentage of the initial concentration remaining at each time point is calculated. A plot of concentration versus time can be used to determine the degradation kinetics.

Visualizations

Experimental Workflow for Solubility and Stability Determination

The following diagram illustrates a typical workflow for the experimental determination of solubility and stability of a carbazole derivative.

Caption: A flowchart outlining the key steps in determining the solubility and stability of this compound.

Logical Relationship of Physicochemical Properties

The interplay of molecular structure and solvent properties dictates the solubility and stability of this compound.

Caption: A diagram illustrating the key molecular and solvent properties that influence the solubility and stability of this compound.

References

Theoretical and Computational Explorations of Dimethylcarbazole Isomers: A Technical Guide for Researchers

Introduction

Dimethylcarbazole isomers, a class of heterocyclic aromatic compounds, have garnered significant interest within the scientific community, particularly in the fields of materials science and drug discovery. Their unique photophysical properties and potential as anticancer agents make them a compelling subject for theoretical and computational investigation. This technical guide provides an in-depth overview of the synthesis, characterization, and computational analysis of various dimethylcarbazole isomers, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Dimethylcarbazole Isomers

The synthesis of dimethylcarbazole isomers can be achieved through various organic reactions, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile method. This reaction allows for the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.

General Suzuki-Miyaura Coupling Protocol for 6-Aryl-1,4-dimethyl-9H-carbazoles

A common route to synthesize 6-aryl-1,4-dimethyl-9H-carbazoles involves the reaction of a 6-bromo-1,4-dimethyl-9H-carbazole derivative with an appropriate arylboronic acid.[1][2][3]

Materials:

-

6-bromo-1,4-dimethyl-9H-carbazole derivative (e.g., 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃)

-

Solvent system (e.g., 1,4-dioxane and water)

-

Inert atmosphere (e.g., Argon)

Procedure:

-

To a solution of the 6-bromo-1,4-dimethyl-9H-carbazole derivative in 1,4-dioxane under an argon atmosphere, add the arylboronic acid, an aqueous solution of Na₂CO₃, and the Pd(PPh₃)₄ catalyst.[1]

-

Heat the reaction mixture to reflux for a specified period (e.g., 48 hours).[1]

-

After cooling, evaporate the volatiles under reduced pressure.[1]

-

The resulting solid residue can be purified by recrystallization from a suitable solvent like acetonitrile.[1]

Computational Analysis of Dimethylcarbazole Isomers

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is widely employed to predict the optimized geometries, frontier molecular orbital energies (HOMO and LUMO), and other electronic properties of dimethylcarbazole isomers.

DFT Calculation Protocol

A typical DFT calculation for a dimethylcarbazole isomer involves the following steps:

-

Geometry Optimization: The initial structure of the isomer is optimized to find its lowest energy conformation. This is often done using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

-

Property Calculation: Once the optimized geometry is obtained, various electronic properties can be calculated, including:

-

HOMO and LUMO energies: These are crucial for understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.[4]

-

Dipole moment: This provides information about the polarity of the molecule.

-

Molecular Electrostatic Potential (MEP): This map helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Calculated Electronic Properties

| Compound/Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Carbazole-CH₃ (N-methyl) | - | - | 4.502 | 2.617 |

| 2,7-carbazole derivative | - | - | 1.75 - 3.86 | - |

| Carbazole D-A-D compound 1 | -5.23 | -2.28 | 2.95 | - |

| Carbazole D-A-D compound 2 | -5.20 | -2.80 | 2.40 | - |

Note: The computational methods and basis sets used to obtain these values may vary between studies, affecting direct comparability.[5][6]

Biological Activity of Dimethylcarbazole Isomers

Several dimethylcarbazole isomers have been investigated for their potential as anticancer agents. Their mechanism of action is often attributed to their ability to intercalate with DNA and inhibit topoisomerase enzymes.

Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of dimethylcarbazole derivatives have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric.

| Compound | Cell Line | IC₅₀ (µM) |

| A 1,4-dimethylcarbazole derivative | MCF-7 | ~10 |

| A 1,4-dimethylcarbazole derivative | MDA-MB-231 | ~5 |

| Curcumin (for comparison) | MCF-7 | - |

| Curcumin (for comparison) | MDA-MB-231 | - |

Note: The specific derivatives and experimental conditions may vary between studies.

Cell Viability Assay (MTT Assay) Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Cell culture medium

-

96-well plates

-

Dimethylcarbazole isomer solutions of varying concentrations

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and incubate overnight.[9]

-

Treat the cells with various concentrations of the dimethylcarbazole isomer and incubate for a specific duration (e.g., 72 hours).[9]

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[8]

-

Add the solubilization solution to dissolve the formazan crystals.[7]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Molecular Docking with DNA

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex.[10] In the context of dimethylcarbazole isomers, docking studies can elucidate their potential binding modes with DNA, providing insights into their mechanism of anticancer activity.

General Docking Protocol:

-

Preparation of Receptor and Ligand: Obtain the 3D structure of the DNA (receptor) from a database like the Protein Data Bank (PDB). Prepare the 3D structure of the dimethylcarbazole isomer (ligand).

-

Grid Box Generation: Define a grid box around the potential binding site on the DNA.

-

Docking Simulation: Use docking software (e.g., AutoDock) to perform the docking calculations, which will generate various possible binding poses of the ligand.[11]

-

Scoring and Analysis: The software will score the different poses based on a scoring function that estimates the binding affinity. The pose with the best score is considered the most likely binding mode. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and DNA.[10]

The theoretical and computational study of dimethylcarbazole isomers offers a powerful approach to understanding their fundamental properties and predicting their potential applications. Through a combination of synthetic chemistry, spectroscopy, computational modeling, and biological assays, researchers can systematically explore the structure-activity relationships within this versatile class of compounds. This guide provides a foundational framework for such investigations, enabling further advancements in the development of novel materials and therapeutic agents based on the dimethylcarbazole scaffold.

References

- 1. Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 6. Theoretically studying the optoelectronic properties of oligomers based on 2.7-divinyl-cabazole [redalyc.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mail.cgl.ucsf.edu [mail.cgl.ucsf.edu]

Crystal Structure Analysis of 1,6-Dimethyl-9H-carbazole: A Comprehensive Technical Guide

Introduction

1,6-Dimethyl-9H-carbazole is a heterocyclic aromatic compound belonging to the carbazole family. Carbazoles and their derivatives are of significant interest to researchers in materials science and drug discovery due to their unique photophysical properties and biological activities. A thorough understanding of the crystal structure of these compounds is paramount as it governs their solid-state properties, including packing, intermolecular interactions, and ultimately, their macroscopic behavior and suitability for various applications.

This technical guide provides a detailed overview of the crystal structure analysis of this compound. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural characteristics of this molecule.

Methodology

A comprehensive search of crystallographic databases and scientific literature was conducted to obtain the crystal structure data for this compound. The primary techniques for determining crystal structures of organic molecules include single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a carbazole derivative, such as this compound, typically involves the following experimental workflow:

-

Synthesis and Crystallization: The first step is the synthesis of the target compound, this compound. Following purification, single crystals suitable for X-ray diffraction are grown. This is a critical step and can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is crucial and is often determined empirically.

-

Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. This pattern of reflections is recorded by a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other crystallographic parameters.

The logical workflow for a typical single-crystal X-ray diffraction experiment is illustrated in the following diagram:

Crystallographic Data and Molecular Structure

As of the latest literature search, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, specific quantitative data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

For illustrative purposes, this guide presents a general discussion based on the known structures of closely related carbazole derivatives. It is anticipated that the this compound molecule would exhibit a largely planar carbazole core, with the methyl groups attached at the 1 and 6 positions. The planarity of the carbazole ring system is a key feature that influences its electronic properties and intermolecular interactions.

The expected relationship between the molecular structure and its solid-state packing is depicted in the diagram below:

Conclusion

While the specific crystal structure of this compound is not currently available in the public domain, this guide has outlined the standard experimental procedures and analytical workflows required for its determination. The structural analysis of this compound would provide valuable insights into its solid-state behavior, which is crucial for its potential applications in materials science and medicinal chemistry. Further research involving the synthesis of high-quality single crystals and subsequent X-ray diffraction analysis is necessary to fully elucidate the three-dimensional arrangement of this compound in the solid state. Such a study would be a valuable contribution to the field of carbazole chemistry.

A Technical Guide to the Preliminary Biological Activity Screening of Dimethylcarbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological screening of dimethylcarbazole derivatives, a class of heterocyclic compounds recognized for their significant therapeutic potential. Carbazole and its derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them promising scaffolds in drug discovery.[1][2] This document details the experimental protocols for key in vitro assays, presents quantitative data from relevant studies in a structured format, and visualizes complex workflows and signaling pathways to facilitate a comprehensive understanding of the screening process.

Anticancer and Cytotoxic Activity Screening

The polycyclic, planar aromatic structure of carbazole derivatives has been linked to their cytotoxic activity against various cancer cell lines.[1] Preliminary screening is crucial to identify lead compounds with potent and selective anticancer effects. A common initial step involves evaluating the cytotoxicity of these derivatives against a panel of human cancer cell lines and comparing their effects to non-cancerous cells to assess selectivity.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for cytotoxicity.[3][4]

Objective: To determine the concentration of a dimethylcarbazole derivative that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, MCF-7, HeLa) and a non-malignant control cell line (e.g., MCF-10A).[3][4]

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

-

Dimethylcarbazole derivatives dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dimethylcarbazole derivatives in the culture medium. Replace the old medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Ellipticine or 5-Fluorouracil).[3][5] Incubate the plates for a specified period, typically 48 or 72 hours.[3]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Cytotoxicity of Dimethylcarbazole Derivatives

The following table summarizes the cytotoxic activity of selected dimethylcarbazole derivatives against various human cancer cell lines, expressed as IC50 (the half-maximal inhibitory concentration) or GI50 (the half-maximal growth inhibition) values.

| Compound | Cell Line | Activity (µM) | Reference |

| Compound 3 (5,8-Dimethyl-9H-carbazole derivative) | MDA-MB-231 (Breast) | IC50: 1.44 ± 0.97 | [3] |

| Compound 4 (5,8-Dimethyl-9H-carbazole derivative) | MDA-MB-231 (Breast) | IC50: 0.73 ± 0.74 | [3] |

| Compound 4c (Aminocarbazole derivative) | MCF-7 (Breast) | GI50: 13.4 | [1] |

| Compound 4d (Aminocarbazole derivative) | MDA-MB-231 (Breast) | GI50: 19.3 | [1] |

| Compound 5a (N-thioalkylcarbazole) | MCF-7 (Breast) | IC50: 50.4 ± 0.96 | [4] |

| Compound 5c (N-thioalkylcarbazole) | HeLa (Cervical) | IC50: 11.3 ± 0.63 | [4] |

| Compound 7g (Carbazole acylhydrazone) | A875 (Melanoma) | IC50: 4.12 | [5] |

| Compound 7p (Carbazole acylhydrazone) | HepG2 (Liver) | IC50: 10.31 | [5] |

Visualizations: Anticancer Screening Workflow and Pathway

Antimicrobial Activity Screening

Carbazole derivatives have demonstrated notable activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[6][7] Initial screening aims to identify compounds with broad-spectrum or specific antimicrobial efficacy.

Experimental Protocols: Antimicrobial Assays

A. Disk Diffusion Method

This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.[8][9]

Objective: To determine the susceptibility of a microorganism to a dimethylcarbazole derivative by measuring the zone of inhibition.

Materials:

-

Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (Candida albicans).[6][8]

-

Agar medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi).

-

Sterile paper disks (6 mm diameter).

-

Test compound solutions of known concentration in DMSO.

-

Positive control antibiotics (e.g., Chloramphenicol, Ciprofloxacin) and antifungals (e.g., Ketoconazole).[6]

-

Sterile swabs and Petri dishes.

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly spread the inoculum over the entire surface of an agar plate using a sterile swab.

-

Disk Application: Impregnate sterile paper disks with a known concentration of the test compound. Place the disks onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk.

B. Broth Microdilution Method (MIC Determination)

This method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Objective: To quantify the lowest effective concentration of a dimethylcarbazole derivative against a specific microorganism.

Procedure:

-

Compound Dilution: In a 96-well microplate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized microbial inoculum to each well.

-

Controls: Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under the appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Reading: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Data Presentation: Antimicrobial Activity of Dimethylcarbazole Derivatives

The table below presents the Minimum Inhibitory Concentration (MIC) values for various carbazole derivatives against selected microbial strains.

| Compound | Microorganism | Activity (µg/mL) | Reference |

| Compound 11d (1H-dibenzo[a,c]carbazole) | Bacillus subtilis | MIC: 1.9 | [6] |

| Compound 11m (1H-dibenzo[a,c]carbazole) | Bacillus subtilis | MIC: 7.8 | [6] |

| Compound 18a | Staphylococcus aureus | MIC: 50 | [6] |

| Compound 18b | Staphylococcus aureus | MIC: 50 | [6] |

| 3-Iodo-9H-carbazole | Bacillus subtilis | MIC: 31.25 | [8] |

| 3,6-Diiodo-9H-carbazole | Bacillus subtilis | MIC: 31.25 | [8] |

| 1,3,6-Tribromo-9H-carbazole | Escherichia coli | MIC: 31.25 | [8] |

| Compound 8f (Dihydrotriazine derivative) | S. aureus (MRSA) | MIC: 0.5 | [2] |

| Compound 9d (Dihydrotriazine derivative) | Candida albicans | MIC: 1 | [2] |

Visualization: Antimicrobial Screening Workflow

Anti-inflammatory Activity Screening

Inflammation is a complex biological response implicated in numerous diseases.[10] Carbazole derivatives have been investigated for their potential to modulate inflammatory pathways, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[11]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS).[12][13]

Objective: To evaluate the anti-inflammatory potential of dimethylcarbazole derivatives by quantifying their effect on NO production.

Materials:

-

RAW 264.7 murine macrophage cell line.[12]

-

Complete cell culture medium.

-

Lipopolysaccharide (LPS).

-

Test compounds (dimethylcarbazole derivatives).

-

Griess Reagent (for nitrite quantification).

-

96-well microplates.

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement: Nitric oxide produced by the cells is rapidly converted to nitrite in the culture medium. Collect the cell supernatant.

-

Griess Reaction: Add Griess Reagent to the supernatant. The reagent reacts with nitrite to form a purple azo compound.

-

Data Acquisition: Measure the absorbance at 540 nm. The quantity of nitrite is determined from a sodium nitrite standard curve.

-

Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control. A preliminary cytotoxicity test (e.g., MTT) should be run in parallel to ensure that the observed NO inhibition is not due to cell death.[12]

Data Presentation: Anti-inflammatory Activity of Carbazole Derivatives

This table shows the in vitro anti-inflammatory activity of carbazole derivatives from selected studies.

| Compound | Assay | Cell Line / Model | Activity | Reference |

| LCY-2-CHO | NO Production Inhibition | RAW 264.7 | IC50: 2.3 µM | [11] |

| LCY-2-CHO | PGE₂ Formation Inhibition | RAW 264.7 | IC50: 1.0 µM | [11] |

| LCY-2-CHO | TNF-α Formation Inhibition | RAW 264.7 | IC50: 0.8 µM | [11] |

| Compound 2 | HRBC Membrane Stabilization | Human Red Blood Cells | IC50: 0.06 µg/mL | [14] |

| Compound 9 | HRBC Membrane Stabilization | Human Red Blood Cells | IC50: 1.89 µg/mL | [14] |

| Compound 10 | HRBC Membrane Stabilization | Human Red Blood Cells | IC50: 1.66 µg/mL | [14] |

Visualizations: Anti-inflammatory Screening Workflow and Pathway

References

- 1. Design, synthesis and biological evaluation of new carbazole derivatives as anti-cancer and anti-migratory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-thioalkylcarbazoles derivatives as new anti-proliferative agents: synthesis, characterisation and molecular mechanism evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives [lmaleidykla.lt]

- 9. lmaleidykla.lt [lmaleidykla.lt]

- 10. journalajrb.com [journalajrb.com]

- 11. The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Screening of anti-inflammatory and antioxidant potential of functionalized tetrahydrocarbazole linked 1,2-diazoles and their docking studies - Arabian Journal of Chemistry [arabjchem.org]

The Rising Stars of Natural Medicine: A Technical Guide to the Discovery and Isolation of Novel Carbazole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Carbazole alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, are emerging as a significant area of interest in natural product chemistry and drug discovery. Predominantly isolated from terrestrial plants of the Rutaceae family, particularly from the genera Murraya, Clausena, and Glycosmis, these compounds have demonstrated a remarkable range of biological activities. Their potential as anti-inflammatory, anticancer, neuroprotective, and antimicrobial agents has positioned them as promising candidates for the development of new therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery and isolation of novel carbazole alkaloids, detailing experimental protocols, presenting quantitative bioactivity data, and illustrating key signaling pathways.

Sourcing and Extraction of Carbazole Alkaloids: A General Workflow

The journey to discovering novel carbazole alkaloids begins with the collection and processing of plant material. The roots, leaves, and stems of plants from the Rutaceae family are particularly rich sources.[1] A generalized workflow for the extraction and isolation of these compounds is depicted below.

Detailed Experimental Protocols

The successful isolation of carbazole alkaloids hinges on meticulous experimental execution. The following protocols are synthesized from various successful studies and represent a robust starting point for researchers.

Plant Material Preparation and Extraction

-

Collection and Drying: Collect the desired plant parts (e.g., roots, leaves, stems). The material should be air-dried in the shade to prevent the degradation of thermolabile compounds and then ground into a fine powder.[2]

-

Solvent Extraction: The powdered plant material is typically extracted exhaustively with a polar solvent such as methanol, ethanol, or acetone at room temperature or using a Soxhlet apparatus.[3][4] The choice of solvent can influence the profile of extracted compounds.

-

Concentration: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.[5] This step separates the complex mixture into fractions with different chemical profiles.

-

Acid-Base Extraction for Alkaloids: To specifically target alkaloids, an acid-base extraction can be performed. The crude extract is dissolved in a dilute acid (e.g., 5% HCl), which protonates the basic nitrogen of the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent (e.g., diethyl ether) to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, which can then be extracted with an organic solvent like chloroform or dichloromethane.[5]

Chromatographic Purification

-

Column Chromatography: The fractions obtained from partitioning are subjected to column chromatography, typically using silica gel as the stationary phase.[2][3] Elution is performed with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform).[3] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation during column chromatography and to identify fractions containing compounds of interest.[3] A common solvent system for TLC of carbazole alkaloids is a mixture of benzene and chloroform (e.g., 1:1 v/v).[3] Spots can be visualized under UV light or by spraying with a suitable reagent.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing promising compounds are further purified by preparative or semi-preparative HPLC, often using a reversed-phase column (e.g., C18).[6] An isocratic or gradient elution with a mobile phase such as methanol and water is commonly employed.[6]

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions and conjugation in the molecule.

Bioactivity of Novel Carbazole Alkaloids: A Quantitative Overview

Numerous novel carbazole alkaloids have been isolated and evaluated for their biological activities. The following tables summarize some of the reported cytotoxic and neuroprotective effects.

Table 1: Cytotoxic Activity of Selected Novel Carbazole Alkaloids

| Compound | Source | Cell Line | IC50 (µM) | Reference |

| Mahanine | Murraya koenigii | HL-60 (Human promyelocytic leukemia) | 3.1 | [7] |

| Pyrayafoline-D | Murraya koenigii | HL-60 (Human promyelocytic leukemia) | 4.2 | [7] |

| Murrafoline-I | Murraya koenigii | HL-60 (Human promyelocytic leukemia) | 4.8 | [7] |

| 9-Formyl-3-methylcarbazole | Murraya koenigii | P388 (Mouse leukemia) | - (weak activity) | [8] |

| O-Methylmukonal | Clausena excavata | HIV-1 infected MT-4 cells | 2.7 µg/mL (EC50) | [9] |

| 3-Formyl-2,7-dimethoxycarbazole | Clausena excavata | HIV-1 infected MT-4 cells | 7.4 µg/mL (EC50) | [9] |

| Clauszoline-J | Clausena excavata | HIV-1 infected MT-4 cells | 8.2 µg/mL (EC50) | [9] |

Table 2: Neuroprotective Activity of Selected Carbazole Alkaloids

| Compound | Source | Assay | EC50 (µM) | Reference |

| Mahanimbine | Murraya koenigii | Acetylcholinesterase inhibition | 0.03 mg/mL (IC50) | |

| Clausine Z | Clausena excavata | Cyclin-dependent kinase 5 (CDK5) inhibition | 0.51 (IC50) | |

| - | Zanthoxylum bungeanum extract | Nrf2 and HO-1 upregulation | - | [10] |

| - | Zanthoxylum alatum extract | Nrf2-mediated HO-1 expression | - | [10] |

Key Signaling Pathways Modulated by Carbazole Alkaloids

The therapeutic potential of carbazole alkaloids stems from their ability to modulate key cellular signaling pathways. The following diagrams illustrate some of the known mechanisms of action.

Induction of Apoptosis via the Intrinsic Pathway

Several carbazole alkaloids, including mahanine, pyrayafoline-D, and murrafoline-I, have been shown to induce apoptosis in cancer cells through the mitochondrial-mediated intrinsic pathway.[7] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade.

Neuroprotection through the Nrf2/HO-1 Pathway

The neuroprotective effects of some carbazole alkaloids are attributed to their ability to activate the Nrf2/HO-1 signaling pathway.[10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1), which protect neuronal cells from oxidative stress.

Conclusion and Future Directions

The discovery and isolation of novel carbazole alkaloids represent a vibrant and promising field of research. The diverse chemical structures and significant biological activities of these compounds underscore their potential as lead molecules for the development of new drugs. Future research should focus on the continued exploration of untapped plant sources, the development of more efficient and scalable isolation techniques, and in-depth mechanistic studies to fully elucidate the therapeutic potential of this fascinating class of natural products. The integration of advanced analytical techniques and high-throughput screening will undoubtedly accelerate the discovery of the next generation of carbazole alkaloid-based medicines.

References

- 1. Alkaloidal Constituents of Murraya koenigii. Isolation and Structural Elucidation of Novel Binary Carbazolequinones and Carbazole Alkaloids [jstage.jst.go.jp]

- 2. ukm.my [ukm.my]

- 3. phytojournal.com [phytojournal.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fundamental Research on Carbazole-Based Organic Semiconductors

Audience: Researchers, scientists, and drug development professionals.

Core Content: This in-depth technical guide delves into the fundamental principles of carbazole-based organic semiconductors, covering their synthesis, photophysical properties, and applications in optoelectronic devices. The document provides structured data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this important class of materials.

Introduction to Carbazole-Based Organic Semiconductors

Carbazole and its derivatives have emerged as a cornerstone in the field of organic electronics due to their exceptional electronic and photophysical properties.[1][2][3] Carbazole is a nitrogen-containing heterocyclic aromatic compound known for its excellent thermal stability, high hole mobility, and electron-rich nature.[1][2][4] These properties make carbazole-based materials highly versatile and suitable for a wide range of applications, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), organic thin-film transistors (OTFTs), and biosensors.[5][6][7][8]

The fundamental advantages of using carbazole as a building block for organic semiconductors include its relatively low cost, the ease with which it can be chemically functionalized, and its inherent stability.[2][9] The carbazole core can be modified at various positions, particularly at the nitrogen atom (N-9) and the 2, 3, 6, and 7 positions, allowing for precise tuning of its electronic structure, solubility, and solid-state morphology.[9][10] This chemical versatility enables the rational design of materials with optimized properties for specific device applications, such as adjusting energy levels for efficient charge injection and transport or modifying the emission color in OLEDs.[1][11][12] Fused-ring carbazole derivatives, such as indolocarbazole and indenocarbazole, further extend the π-electron system, leading to enhanced thermal stability and tunable frontier orbital energies for a wide range of emission colors.[11]

Synthesis of Carbazole-Based Organic Semiconductors

The synthesis of functional carbazole-based materials often involves well-established organic chemistry reactions to build complex molecular architectures. The ability to introduce various substituents onto the carbazole core is crucial for tuning the material's final properties.

Key Synthetic Methodologies

-

Suzuki-Miyaura Cross-Coupling: This is a widely used method for creating C-C bonds to attach aryl or heteroaryl groups to the carbazole core. The reaction typically involves the coupling of a bromo-carbazole derivative with an aryl/heteroaryl boronic acid, catalyzed by a palladium complex.[13] One study reported the use of a bimetallic Pd-Cu nanoparticle catalyst immobilized on reduced graphene oxide (Pd–Cu@rGO) to achieve high yields (up to 98%) for the synthesis of N-protected-3-aryl/heteroaryl carbazoles.[13] This heterogeneous catalyst demonstrated excellent reusability for up to five cycles.[13]

-

Knoevenagel Condensation: This reaction is employed for synthesizing carbazole-fused coumarin derivatives. It involves the condensation of a carbazole carbaldehyde (e.g., 4-hydroxy-9-methyl-9H-carbazole-3-carbaldehyde) with active methylene compounds.[14] This method is effective for creating molecules with extended conjugation and interesting photophysical properties.[14]

-

Electrochemical Polymerization: This technique is used to create thin films of carbazole-based polymers directly on an electrode surface.[4][7] For instance, poly(9H-carbazole) can be synthesized and deposited on a working electrode by applying cyclic voltammetry in a solution containing the carbazole monomer and a supporting electrolyte.[7] This method is particularly useful for fabricating sensors and other electronic devices.[4][7]

-

Cadogan and Scholl Reactions: For creating extended, ladder-type fused carbazole structures, reactions like the microwave-assisted Cadogan ring closure and the Scholl reaction are employed.[6] These methods allow for the synthesis of complex cores like diindolocarbazole and diphenanthrocarbazole, which are promising for OTFT applications.[6]

Logical Flow of a General Synthetic Protocol

The following diagram illustrates a generalized workflow for the synthesis and purification of a functionalized carbazole derivative, starting from a basic carbazole unit.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. New organic semiconductors based on the carbazole core: synthesis and application in optoelectronic devices - TDX (Tesis Doctorals en Xarxa) [tesisenred.net]

- 7. Poly(9H-carbazole) as a Organic Semiconductor for Enzymatic and Non-Enzymatic Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C7TC02156A [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Two decades of carbazole–triarylborane hybrids in optoelectronics - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QM00238A [pubs.rsc.org]

- 13. New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of novel carbazole fused coumarin derivatives and DFT approach to study their photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 1,6-Dimethyl-9H-carbazole from Basic Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 1,6-Dimethyl-9H-carbazole, a carbazole derivative with potential applications in medicinal chemistry and materials science. The synthesis is based on the Borsche-Drechsel carbazole synthesis, a reliable and well-established method. The protocol starts from readily available precursors, p-toluidine and 2-methylcyclohexanone, and proceeds through a two-step sequence involving the formation of a hydrazone intermediate followed by acid-catalyzed cyclization and subsequent aromatization. This document offers a comprehensive guide, including a detailed experimental procedure, a summary of expected yields and characterization data, and a visual representation of the synthetic workflow.

Introduction

Carbazole and its derivatives are an important class of heterocyclic compounds that exhibit a wide range of biological activities and unique photophysical properties. These properties have led to their investigation as potential therapeutic agents, organic light-emitting diodes (OLEDs), and photovoltaic materials. The synthesis of specifically substituted carbazoles is crucial for the development of new and improved applications. This protocol details a practical and efficient method for the preparation of this compound, a specific isomer with potential for further functionalization and study.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical results for similar reactions and may vary depending on the specific experimental conditions and the purity of the reagents.

| Step | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Melting Point (°C) | Purity (by HPLC/NMR) (%) |

| 1. Hydrazone Formation | 2-Methylcyclohexanone (4-methylphenyl)hydrazone | 216.32 | 10.82 | 9.2 - 10.3 | 85 - 95 | N/A | >95 |

| 2. Cyclization and Aromatization | This compound | 195.26 | 9.76 | 6.8 - 8.3 | 70 - 85 | 120 - 123 | >98 |

Experimental Protocol

Materials and Reagents

-

p-Toluidine

-

2-Methylcyclohexanone

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfite (Na₂SO₃)

-

Acetic acid

-

Sulfuric acid (H₂SO₄), concentrated

-

Palladium on carbon (Pd/C), 10%

-

Ethanol

-

Toluene

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Step 1: Synthesis of 2-Methylcyclohexanone (4-methylphenyl)hydrazone

-

Preparation of 4-methylphenylhydrazine hydrochloride:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve p-toluidine (10.7 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (7.2 g, 0.105 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.

-

In a separate beaker, prepare a solution of sodium sulfite (26.5 g, 0.21 mol) in water (100 mL) and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring. The temperature should be kept below 10 °C.

-

After the addition, continue stirring for 1 hour.

-

Slowly add concentrated hydrochloric acid until the solution is acidic to Congo red paper.

-

Heat the mixture on a water bath at 60-70 °C for 1 hour.

-

Cool the mixture in an ice bath to precipitate 4-methylphenylhydrazine hydrochloride.

-

Filter the solid, wash with a small amount of cold water, and dry under vacuum.

-

-

Formation of the hydrazone:

-

In a 250 mL round-bottom flask, suspend the crude 4-methylphenylhydrazine hydrochloride in water (100 mL).

-

Add a solution of sodium acetate (16.4 g, 0.2 mol) in water (50 mL).

-

Add 2-methylcyclohexanone (11.2 g, 0.1 mol) to the mixture.

-

Stir the reaction mixture vigorously at room temperature for 2-3 hours. The product will precipitate as an oil or a solid.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2-methylcyclohexanone (4-methylphenyl)hydrazone as an oil, which can be used in the next step without further purification.

-

Step 2: Synthesis of this compound (Borsche-Drechsel Cyclization)

-

Cyclization:

-

In a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, place the crude 2-methylcyclohexanone (4-methylphenyl)hydrazone (0.1 mol).

-

Add a mixture of acetic acid (50 mL) and concentrated sulfuric acid (5 mL).

-

Heat the mixture to reflux (approximately 120-130 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 500 mL of ice-water.

-

The crude 1,6-dimethyl-1,2,3,4-tetrahydro-9H-carbazole will precipitate.

-

Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.

-

-

Aromatization:

-

In a 250 mL round-bottom flask, dissolve the crude tetrahydrocarbazole derivative in toluene (100 mL).

-

Add 10% palladium on carbon (0.5 g).

-

Heat the mixture to reflux and stir for 4-6 hours. The dehydrogenation process can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the catalyst through a pad of Celite and wash the pad with toluene.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

Purification

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Further purification can be achieved by recrystallization from ethanol or a hexane/ethyl acetate mixture to afford pure this compound as a crystalline solid.

Synthetic Workflow

Caption: Synthetic route for this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

-

Concentrated acids (HCl, H₂SO₄) are corrosive and should be handled with extreme care.

-

Sodium nitrite is toxic and an oxidizing agent.

-

Organic solvents are flammable. Avoid open flames and sources of ignition.

-

Palladium on carbon is pyrophoric when dry and should be handled with care.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of this compound from basic precursors. The Borsche-Drechsel synthesis offers a reliable route to this and other substituted carbazoles. The provided quantitative data and detailed experimental steps will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Application Notes and Protocols for 1,6-Dimethyl-9H-carbazole as a Hole-Transporting Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dimethyl-9H-carbazole is a promising organic semiconductor that has garnered attention as a potential hole-transporting material (HTM) in various optoelectronic applications, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Its carbazole core provides good thermal stability and hole-transporting capabilities. The methyl substituents can enhance solubility and influence the material's electronic properties.[1] This document provides an overview of its applications, relevant performance data of closely related derivatives, and detailed protocols for its synthesis and integration into perovskite solar cells.

Physicochemical Properties and Performance Data

While specific quantitative data for pristine this compound as an HTM is not extensively reported in the literature, data from its derivatives, particularly [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz), provide valuable insights into its potential performance. Me-4PACz has been utilized as a self-assembled monolayer (SAM) to form a highly effective hole-selective contact in high-performance perovskite solar cells.[2][3]

Table 1: Performance of Perovskite Solar Cells using a Derivative of this compound (Me-4PACz) as a Hole-Selective Monolayer

| Device Architecture | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Reference |

| Perovskite/Silicon Tandem | 29.15% | Not Specified | Not Specified | Not Specified | [2] |

| Small-area single junction | 20.9% | > 1 V | Not Specified | Not Specified | [2][4] |

| 1 cm² single junction | 18.7% | Not Specified | Not Specified | Not Specified | [2] |

| E-beam-NiOx based | 23.31% | Not Specified | Not Specified | Not Specified | [3] |

Note: The data above is for a derivative and not pristine this compound. The performance of devices using the pristine molecule may vary.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of 9-ethyl-3,6-dimethylcarbazole and may require optimization.[5]

Materials:

-

3,6-Dibromo-9H-carbazole

-

Methylating agent (e.g., Methyl iodide or Dimethyl sulfate)

-

Strong base (e.g., Sodium hydride or Potassium hydroxide)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Grignard reagent (e.g., Methylmagnesium bromide)

-

Anhydrous solvents (e.g., THF, Toluene)

-

Standard laboratory glassware and purification equipment

Procedure:

-

N-Alkylation (optional, for N-substituted derivatives):

-

Dissolve 3,6-Dibromo-9H-carbazole in an anhydrous solvent like THF.

-

Add a strong base (e.g., NaH) and stir under an inert atmosphere.

-

Add the alkylating agent (e.g., ethyl bromide) dropwise and stir at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the N-alkylated-3,6-dibromocarbazole by column chromatography.

-

-

Methylation of the Carbazole Core (Suzuki or Kumada Coupling):

-

To a solution of 3,6-dibromo-9H-carbazole (or its N-alkylated derivative) in an appropriate solvent (e.g., Toluene/Ethanol/Water for Suzuki, THF for Kumada), add a palladium catalyst.

-

For Suzuki coupling, add a methylboronic acid derivative and a base (e.g., K2CO3). For Kumada coupling, add a methyl Grignard reagent (e.g., MeMgBr).

-

Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction, perform an aqueous workup, and extract the product.

-

Purify the crude product by column chromatography to obtain this compound.

-

Fabrication of a Perovskite Solar Cell using this compound as HTM

This is a general protocol and should be adapted based on the specific perovskite composition and desired device architecture.

Materials:

-

FTO-coated glass substrates

-

Zinc powder and HCl for etching

-

Detergent, deionized water, acetone, isopropanol for cleaning

-

TiO2 paste for the electron transport layer (ETL)

-

Perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in DMF:DMSO)

-

This compound HTM solution (e.g., dissolved in chlorobenzene with additives like Li-TFSI and tBP)

-

Gold or Silver for the back contact

Procedure:

-

Substrate Preparation:

-

Etch the FTO-coated glass to create the desired electrode pattern using zinc powder and HCl.[6]

-